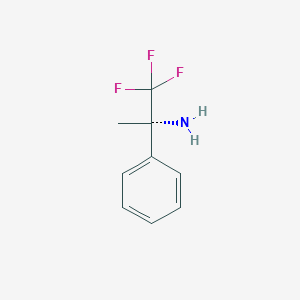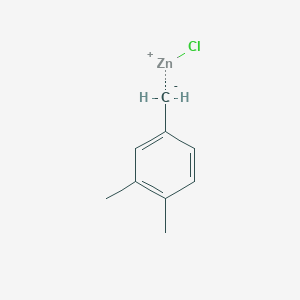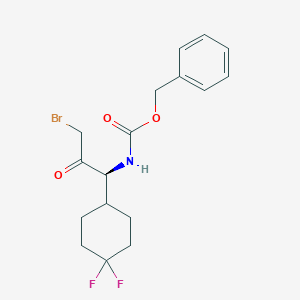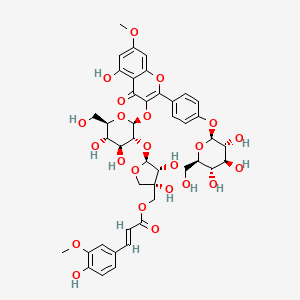![molecular formula C12H22O3 B13909596 [4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol](/img/structure/B13909596.png)
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol is a chemical compound with the molecular formula C12H22O3 It is a derivative of norbornane, a bicyclic hydrocarbon, and features a methanol group attached to a dimethoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol typically involves the reaction of norbornene with a suitable dimethoxyethylating agent under controlled conditions. One common method involves the use of dimethoxyethane and a strong acid catalyst to facilitate the addition of the dimethoxyethyl group to the norbornene ring. The resulting intermediate is then subjected to reduction conditions to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding norbornane derivative.
Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of norbornane derivatives.
Substitution: Formation of various substituted norbornane compounds.
Aplicaciones Científicas De Investigación
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
[4-(2,2-Dimethoxyethyl)norbornane]: Lacks the methanol group but has a similar dimethoxyethyl substituent.
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]ethanol: Features an ethanol group instead of methanol.
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]acetate: Contains an acetate group instead of methanol.
Uniqueness
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol is unique due to its specific combination of the norbornane core with a dimethoxyethyl and methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C12H22O3 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
[4-(2,2-dimethoxyethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C12H22O3/c1-14-10(15-2)7-11-3-5-12(8-11,9-13)6-4-11/h10,13H,3-9H2,1-2H3 |
Clave InChI |
MUQVAXVZJNPRPT-UHFFFAOYSA-N |
SMILES canónico |
COC(CC12CCC(C1)(CC2)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)



![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
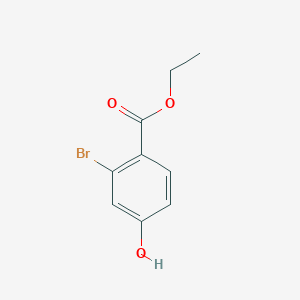
![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)
